molecular formula C9H8BrNO B2718452 3-Bromo-4-ethoxybenzonitrile CAS No. 136366-42-2

3-Bromo-4-ethoxybenzonitrile

Cat. No. B2718452
CAS RN: 136366-42-2
M. Wt: 226.073
InChI Key: POVUENZMXWGMMC-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybenzonitrile is a chemical compound used in various applications. It is often used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3-Bromo-4-ethoxybenzonitrile involves the reaction of 3-bromo-4-hydroxybenzonitrile with iodoethane and potassium carbonate in N,N30 dimethylformamide . The reaction is warmed at 40 °C for 16 hours .


Molecular Structure Analysis

The molecular formula of 3-Bromo-4-ethoxybenzonitrile is C8H6BrNO . It has an average mass of 212.043 Da and a monoisotopic mass of 210.963272 Da .


Chemical Reactions Analysis

3-Bromo-4-ethoxybenzonitrile is used to prepare 3-bromo-2-iodo-4-methoxy-benzonitrile . It is also used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

3-Bromo-4-ethoxybenzonitrile appears as white to cream to yellow crystals or powder . It has a melting point range of 119.0-125.0°C . It is soluble in methanol .

Safety and Hazards

3-Bromo-4-ethoxybenzonitrile may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to use only in well-ventilated areas .

properties

IUPAC Name

3-bromo-4-ethoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVUENZMXWGMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethoxybenzonitrile

Synthesis routes and methods

Procedure details

Add potassium carbonate (5.2 g, 37.9 mmol) to 3-bromo-4-hydroxy-benzonitrile (5.0 g, 25.2 mmol) in acetone with stirring at room temperature. After 15 minutes, add iodoethane (2.4 mL, 130.3 mmol) and continue stirring at room temperature. After 18 hours, pour the reaction mixture into water and extract with EtOAc. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography eluting with ethyl acetate:hexanes to provide the title compound.
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5.2 g
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5 g
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2.4 mL
Type
reactant
Reaction Step Two
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